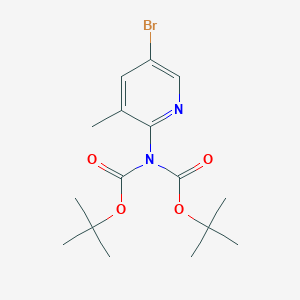

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is a chemical compound with a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a bis(tert-butoxycarbonyl) (BOC) protected amino group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine typically involves the following steps:

Starting Material: The synthesis begins with 3-methylpyridine.

Bromination: The 5-position of the pyridine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Protection of Amino Group: The amino group is introduced at the 2-position and protected using tert-butoxycarbonyl (BOC) groups. This step involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The BOC protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino compound.

Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), benzoyl peroxide.

Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

Deprotection: Trifluoroacetic acid (TFA).

Coupling: Palladium catalysts, boronic acids.

Major Products

Substitution: Various substituted pyridines depending on the nucleophile used.

Deprotection: 2-amino-5-bromo-3-methylpyridine.

Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The BOC-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

2-(N,N-DiBOC-amino)-5-bromopyridine: Similar structure but without the methyl group at the 3-position.

2-(N,N-BisBOC-amino)pyrimidine-5-boronic acid, pinacol ester: Contains a pyrimidine ring and boronic acid functionality.

Uniqueness

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, along with the BOC-protected amino group. This combination of functional groups provides versatility in synthetic applications and potential biological activity.

Biological Activity

2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom and a bis-Boc (tert-butyloxycarbonyl) protected amino group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, anti-thrombolytic properties, biofilm inhibition, and cytotoxicity.

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These methods typically involve the coupling of 5-bromo-3-methylpyridine with appropriate amines under specific conditions to introduce the bis-Boc protecting groups. The efficiency of these reactions is often evaluated using yield percentages and reaction times.

Anti-Thrombolytic Activity

Recent studies have highlighted the anti-thrombolytic activity of pyridine derivatives. For example, in a comparative study involving several derivatives, this compound exhibited significant anti-thrombolytic effects. The compound demonstrated an activity percentage that was notably higher than many other tested derivatives, indicating its potential as a therapeutic agent for thrombotic conditions.

| Compound | Anti-Thrombolytic Activity (%) |

|---|---|

| This compound | 31.61% |

| Compound A | 41.32% |

| Compound B | 2.82% |

| Compound C | 0% |

Biofilm Inhibition

The ability of compounds to inhibit biofilm formation is crucial in combating bacterial infections. In studies assessing biofilm inhibition against various bacterial strains, this compound showed promising results. It was found to inhibit biofilm formation effectively, with activity percentages comparable to established antibacterial agents.

| Compound | Biofilm Inhibition Activity (%) |

|---|---|

| This compound | 90.95% |

| Control (Rifampicin) | 100% |

| Compound D | 83.76% |

Cytotoxicity

The cytotoxic effects of the compound were evaluated using red blood cell lysis assays. The results indicated that while some derivatives exhibited significant cytotoxicity, this compound displayed lower levels of hemolysis compared to others in its class.

| Compound | Hemolytic Activity (%) |

|---|---|

| This compound | 11.72% |

| Control (Triton X-100) | 100% |

| Compound E | 2.52% |

Case Studies

Several case studies have been conducted to explore the pharmacological implications of pyridine derivatives:

- Study on Thrombolytic Agents : A study published in Molecules demonstrated that modifications in the bromine and amino groups significantly influenced thrombolytic activity, with certain derivatives outperforming traditional agents.

- Biofilm Formation Inhibition : Research highlighted in ACS Chemical Reviews examined the structure-activity relationship of various pyridine derivatives against biofilms formed by E. coli, showing that bulky substituents enhance inhibition rates.

- Cytotoxicity Assessment : A comparative analysis in Journal of Medicinal Chemistry assessed the cytotoxic profiles of several pyridine derivatives, indicating that halogen substitutions can either enhance or mitigate cytotoxic effects depending on their position on the aromatic ring.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLXOZWDGQGERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621874 |

Source

|

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497159-91-8 |

Source

|

| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.